molecular formula C29H34ClN3O2S B2843024 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216472-72-8

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2843024
M. Wt: 524.12
InChI Key: PBWBUKRSYDZNSD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or simpler compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.



Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, etc. are used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the products formed, the conditions required for the reaction, etc.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, density, etc., and chemical properties such as acidity or basicity, electrophilicity or nucleophilicity, etc.


Scientific Research Applications

Synthesis of Antifungal Agents

Research by Narayana et al. (2004) focused on synthesizing new derivatives with potential antifungal properties, including the preparation of compounds by reacting specific precursors in ethanol. These compounds were screened for their antifungal activity, indicating the chemical's potential in developing new antifungal agents (Narayana et al., 2004).

Development of Stearoyl-CoA Desaturase-1 Inhibitors

Uto et al. (2009) conducted studies on the structural optimization of benzamides for inhibiting stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. Their research led to the identification of potent inhibitors, demonstrating the compound's utility in exploring treatments for metabolic disorders (Uto et al., 2009).

Fluorescent Sensors for Metal Ions

G. Suman et al. (2019) developed benzimidazole/benzothiazole-based fluorophores capable of detecting Al3+ and Zn2+ ions through significant spectral changes upon coordination. This research illustrates the application of such compounds in designing sensitive and selective fluorescent sensors for metal ions detection (Suman et al., 2019).

Anticancer Activity Evaluation

Research by Ravinaik et al. (2021) involved the design and synthesis of benzamide derivatives evaluated for their anticancer activity against several cancer cell lines. This study highlights the potential therapeutic applications of similar compounds in cancer treatment (Ravinaik et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. Material Safety Data Sheets (MSDS) are a good source of this information.


Future Directions

This would involve a discussion on the potential future applications of the compound based on its properties and behavior.


Please consult a chemistry professional or a reliable source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.


properties

IUPAC Name

4-benzyl-N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O2S.ClH/c1-4-31(5-2)19-20-32(29-30-27-25(34-6-3)13-10-14-26(27)35-29)28(33)24-17-15-23(16-18-24)21-22-11-8-7-9-12-22;/h7-18H,4-6,19-21H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWBUKRSYDZNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

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